![molecular formula C22H19N3O4 B11485329 3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1-(2-phenoxyethyl)-1H-indole](/img/structure/B11485329.png)
3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1-(2-phenoxyethyl)-1H-indole
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Overview
Description
3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-INDOLE is a complex organic compound with a unique structure that combines an indole core with a phenoxyethyl group and a nitro-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the phenoxyethyl group and the nitro-oxazole moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The phenoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the phenoxyethyl moiety.
Scientific Research Applications
3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-INDOLE involves its interaction with specific molecular targets. The nitro-oxazole moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole core may also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1-(2-METHOXYETHYL)-1H-INDOLE
- 3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1-(2-ETHOXYETHYL)-1H-INDOLE
Uniqueness
3-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-INDOLE is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the phenoxyethyl group distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-methyl-4-nitro-5-[(E)-2-[1-(2-phenoxyethyl)indol-3-yl]ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C22H19N3O4/c1-16-22(25(26)27)21(29-23-16)12-11-17-15-24(20-10-6-5-9-19(17)20)13-14-28-18-7-3-2-4-8-18/h2-12,15H,13-14H2,1H3/b12-11+ |
InChI Key |
ZMWUVHFRUQGXIL-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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